Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate
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Overview
Description
Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate is a complex organic compound that features a phosphonate group bonded to a diphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate typically involves a multi-step process. One common method includes the reaction of diphenylphosphine oxide with 2-methoxybenzaldehyde and 4-nitroaniline under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines are used under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, amino derivatives, and substituted phosphonates.
Scientific Research Applications
Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phosphonate group plays a crucial role in these interactions, often mimicking the natural substrates of the target enzymes.
Comparison with Similar Compounds
Similar Compounds
- Diphenylphosphine oxide
- 2-Methoxybenzaldehyde
- 4-Nitroaniline
Uniqueness
Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
79839-12-6 |
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Molecular Formula |
C26H23N2O6P |
Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-[diphenoxyphosphoryl-(2-methoxyphenyl)methyl]-4-nitroaniline |
InChI |
InChI=1S/C26H23N2O6P/c1-32-25-15-9-8-14-24(25)26(27-20-16-18-21(19-17-20)28(29)30)35(31,33-22-10-4-2-5-11-22)34-23-12-6-3-7-13-23/h2-19,26-27H,1H3 |
InChI Key |
XGGDCOUBUFKJKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(NC2=CC=C(C=C2)[N+](=O)[O-])P(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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